molecular formula C21H23F3N6O B1662534 Vofopitant CAS No. 168266-90-8

Vofopitant

Katalognummer B1662534
CAS-Nummer: 168266-90-8
Molekulargewicht: 432.4 g/mol
InChI-Schlüssel: XILNRORTJVDYRH-HKUYNNGSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vofopitant (also known as GR205171) is a drug that acts as an NK1 receptor antagonist . It has antiemetic effects similar to other NK1 antagonists and also shows anxiolytic actions in animals .


Synthesis Analysis

Vofopitant was the first NK-1 receptor antagonist to be investigated in a clinical study . It could be safely infused over 15 minutes with a half-life of approximately 8 hours .


Molecular Structure Analysis

Vofopitant is a synthetic organic compound . Its molecular weight is 432.19, and its chemical formula is C21H23F3N6O . The compound’s structure includes a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .


Chemical Reactions Analysis

Vofopitant is a neurokinin-1 (NK-1) receptor antagonist . NK-1 receptors interact with several parts of the neuronal pathway for nausea and vomiting, including the chemoreceptor trigger zone, the gastrointestinal tract, and the dorsal motor nucleus of the vagus . NK-1 antagonists like Vofopitant are thought to prevent nausea and vomiting by downregulating the emetogenic signals at these points .


Physical And Chemical Properties Analysis

Vofopitant has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 7 rotatable bonds . Its topological polar surface area is 76.37 . The compound follows Lipinski’s rules, as it has no violations .

Wissenschaftliche Forschungsanwendungen

Field

This application falls under the field of Neuroscience and Biomedical Engineering .

Application

Vofopitant is evaluated for various kinds of BCI analysis . BCIs are technology that allow communication and control without needing muscle movement .

Methods

BCIs use different sensor technologies including voltage recordings from implanted microelectrode arrays, electrocorticogram (ECoG), and electroencephalogram (EEG) . Vofopitant is used in the analysis of both continuous and discrete BCIs .

Results

Treatment of Social Phobia and Post-Traumatic Stress Disorder

Field

This application falls under the field of Psychiatry and Pharmacology .

Application

Vofopitant was studied for applications such as the treatment of social phobia and post-traumatic stress disorder .

Methods

As an NK1 receptor antagonist, Vofopitant has antiemetic effects and also shows anxiolytic actions in animals .

Management of Postoperative Nausea and Vomiting (PONV)

Field

This application falls under the field of Anesthesiology and Pharmacology .

Application

Vofopitant has been studied for its potential use in managing postoperative nausea and vomiting (PONV) .

Methods

As an NK1 receptor antagonist, Vofopitant could be safely infused over 15 minutes with a half-life of approximately 8 hours .

Results

While it showed efficacy in managing PONV, it is no longer being further developed .

Safety And Hazards

Vofopitant can cause serious eye damage and damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects . Precautions include wearing protective gear, avoiding breathing in dust/fume/gas/mist/vapours/spray, and washing thoroughly after handling .

Zukünftige Richtungen

Vofopitant has been used in trials studying the treatment of primary insomnia and posttraumatic stress disorder . As more head-to-head trials are conducted between the various anti-emetics, there is emerging evidence that NK-1 antagonists may be more effective in preventing postoperative nausea and vomiting (PONV) than several other antiemetics currently in use . This suggests a promising future direction for Vofopitant and other NK-1 antagonists in the management of PONV .

Eigenschaften

IUPAC Name

(2S,3S)-N-[[2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N6O/c1-31-18-10-9-16(30-20(21(22,23)24)27-28-29-30)12-15(18)13-26-17-8-5-11-25-19(17)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,17,19,25-26H,5,8,11,13H2,1H3/t17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILNRORTJVDYRH-HKUYNNGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CNC3CCCNC3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870099
Record name Vofopitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vofopitant

CAS RN

168266-90-8
Record name Vofopitant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168266-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vofopitant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168266908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vofopitant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12436
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vofopitant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VOFOPITANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K08BK043YS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vofopitant
Reactant of Route 2
Reactant of Route 2
Vofopitant
Reactant of Route 3
Vofopitant
Reactant of Route 4
Vofopitant
Reactant of Route 5
Vofopitant
Reactant of Route 6
Vofopitant

Citations

For This Compound
158
Citations
P Diemunsch, L Grélot - Drugs, 2000 - Springer
… Comparison with results from our previously published and unpublished studies performed on more than 600 piglets demonstrated that vofopitant has the highest ratio of antiemetic …
Number of citations: 273 link.springer.com
SZ Poma, E Merlo-Pich, P Bettica… - Journal of …, 2014 - journals.sagepub.com
… studies vofopitant showed a certain level of efficacy. In those studies, however, vofopitant … if our results are due to a lack of effect of vofopitant in this experimental context or simply to an …
Number of citations: 12 journals.sagepub.com
HAM Mucke - ASSAY and Drug Development Technologies, 2022 - liebertpub.com
Autonomic dysreflexia, manifesting as episodic sudden onset of hypertensive crisis accompanied by reflexive bradycardia, is most common in individuals with a spinal cord injury above …
Number of citations: 2 www.liebertpub.com
L Quartara, M Altamura, S Evangelista… - Expert opinion on …, 2009 - Taylor & Francis
… A study in 16 healthy subjects with the NK1 antagonist vofopitant alone or in combination with the 5-HT3 antagonist ondasentron confirmed this negative result Citation[14]. …
Number of citations: 70 www.tandfonline.com
M Kalinichev, A Bradford, S Bison, A Lucas, I Sartori… - …, 2010 - Wiley Online Library
… antagonist, vofopitant, alone and in combination with different anticonvulsant drugs. … Results: The NK1-receptor antagonist, GR205171 (vofopitant) had no anticonvulsant efficacy by itself…
Number of citations: 11 onlinelibrary.wiley.com
PS Loewen - Expert Opinion on Investigational Drugs, 2002 - Taylor & Francis
… Participants were exposed to an experimental motionsickness stimulus and received either vofopitant, vofopitant and ondansetron, hyoscine or placebo in this double-blind randomised …
Number of citations: 20 www.tandfonline.com
GA Giardina, S Gagliardi, M Martinelli - Idrugs: the Investigational …, 2003 - europepmc.org
This review describes the patent applications and relevant scientific literature published during 2002 in the field of novel neurokinin receptor antagonists, with an emphasis on the …
Number of citations: 51 europepmc.org
M Muñoz, R Coveñas - Expert opinion on drug safety, 2013 - Taylor & Francis
… The addition of a suitable NK-1 receptor antagonist (eg, vofopitant) to current treatment with a sodium-channel blocker (eg, lamotrigine) Citation[5] could be beneficial in patients …
Number of citations: 53 www.tandfonline.com
M Munoz, R Covenas - Expert Opin. Drug Saf, 2013 - nf-kbinhibitors.com
… The addition of a suitable NK-1 receptor antagonist (eg, vofopitant) to current treatment with a sodium-channel blocker (eg, lamotrigine) [5] could be beneficial in patients suffering from …
Number of citations: 0 nf-kbinhibitors.com
RM Navari - Supportive Cancer Therapy, 2004 - Elsevier
… Vofopitant has been shown to have a long duration of activity in reducing cisplatin-induced … These studies demonstrated that a single dose of vofopitant may be highly effective in …
Number of citations: 7 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.